Cas no 2308474-97-5 (4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylmorpholine-3-carboxylic acid)

4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylmorpholine-3-carboxylic acid structure
2308474-97-5 structure
商品名:4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylmorpholine-3-carboxylic acid
CAS番号:2308474-97-5
MF:C26H30N2O6
メガワット:466.526207447052
CID:5979467
PubChem ID:165877785

4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylmorpholine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylmorpholine-3-carboxylic acid
    • EN300-1578807
    • 2308474-97-5
    • 4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoyl]morpholine-3-carboxylic acid
    • インチ: 1S/C26H30N2O6/c1-16(2)22(13-24(29)28-11-12-33-15-23(28)25(30)31)27-26(32)34-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,16,21-23H,11-15H2,1-2H3,(H,27,32)(H,30,31)/t22-,23?/m1/s1
    • InChIKey: DBYOVXCANFAYDX-WTQRLHSKSA-N
    • ほほえんだ: O1CCN(C(C[C@H](C(C)C)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)C(C(=O)O)C1

計算された属性

  • せいみつぶんしりょう: 466.21038668g/mol
  • どういたいしつりょう: 466.21038668g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 34
  • 回転可能化学結合数: 8
  • 複雑さ: 721
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 105Ų

4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylmorpholine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1578807-10.0g
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoyl]morpholine-3-carboxylic acid
2308474-97-5
10g
$14487.0 2023-05-26
Enamine
EN300-1578807-0.1g
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoyl]morpholine-3-carboxylic acid
2308474-97-5
0.1g
$2963.0 2023-05-26
Enamine
EN300-1578807-500mg
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoyl]morpholine-3-carboxylic acid
2308474-97-5
500mg
$3233.0 2023-09-24
Enamine
EN300-1578807-50mg
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoyl]morpholine-3-carboxylic acid
2308474-97-5
50mg
$2829.0 2023-09-24
Enamine
EN300-1578807-100mg
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoyl]morpholine-3-carboxylic acid
2308474-97-5
100mg
$2963.0 2023-09-24
Enamine
EN300-1578807-250mg
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoyl]morpholine-3-carboxylic acid
2308474-97-5
250mg
$3099.0 2023-09-24
Enamine
EN300-1578807-0.25g
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoyl]morpholine-3-carboxylic acid
2308474-97-5
0.25g
$3099.0 2023-05-26
Enamine
EN300-1578807-0.5g
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoyl]morpholine-3-carboxylic acid
2308474-97-5
0.5g
$3233.0 2023-05-26
Enamine
EN300-1578807-5.0g
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoyl]morpholine-3-carboxylic acid
2308474-97-5
5g
$9769.0 2023-05-26
Enamine
EN300-1578807-2500mg
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoyl]morpholine-3-carboxylic acid
2308474-97-5
2500mg
$6602.0 2023-09-24

4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylmorpholine-3-carboxylic acid 関連文献

4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylmorpholine-3-carboxylic acidに関する追加情報

Introduction to 4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylmorpholine-3-carboxylic acid (CAS No. 2308474-97-5)

4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylmorpholine-3-carboxylic acid, identified by its CAS number 2308474-97-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a morpholine moiety, a fluorenylmethoxycarbonyl (Fmoc) group, and an amino acid-derived side chain. The precise stereochemistry, particularly the (3R) configuration at the chiral center, underscores the compound's potential as a key intermediate in the synthesis of biologically active molecules.

The structural complexity of 4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylmorpholine-3-carboxylic acid makes it a promising candidate for further exploration in drug discovery. The presence of the Fmoc group is particularly noteworthy, as it is commonly employed in peptide synthesis and protection strategies. This feature suggests that the compound may serve as a valuable building block for constructing more complex peptidomimetics or protease inhibitors, which are critical targets in modern medicinal chemistry.

In recent years, there has been a surge in research focused on developing novel morpholine derivatives due to their demonstrated pharmacological properties. Morpholine scaffolds are known for their ability to enhance solubility, improve metabolic stability, and modulate biological activity across various therapeutic areas. The specific substitution pattern in 4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylmorpholine-3-carboxylic acid may contribute to its unique pharmacokinetic profile, making it an attractive candidate for further pharmacological investigation.

The fluorenylmethoxycarbonyl (Fmoc) group not only provides a protective function for the amino group but also serves as a handle for further chemical modifications. This dual functionality allows synthetic chemists to introduce additional substituents or linkages at strategic positions within the molecule. Such versatility is particularly valuable in the context of structure-activity relationship (SAR) studies, where subtle changes in the molecular structure can significantly impact biological potency and selectivity.

Current research in medicinal chemistry increasingly emphasizes the importance of stereochemical control in drug design. The (3R) configuration of 4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylmorpholine-3-carboxylic acid highlights its role as a chiral building block. Chiral drugs often exhibit improved efficacy and reduced side effects compared to their racemic counterparts, making stereochemical purity a critical factor in drug development. The synthesis and characterization of such chiral compounds require advanced methodologies and rigorous analytical techniques to ensure high enantiomeric purity.

The morpholine ring itself is a privileged scaffold that has been extensively studied for its biological activity. Morpholine derivatives have shown promise in various therapeutic applications, including antiviral, antibacterial, and anti-inflammatory agents. The combination of morpholine with other functional groups, such as Fmoc and amino acid-derived side chains, enhances the compound's potential utility in drug discovery. This multifaceted structural design opens up possibilities for developing novel therapeutic entities with tailored biological properties.

Recent advancements in computational chemistry have enabled more efficient virtual screening and molecular modeling studies. These computational tools can be leveraged to predict the binding affinity of 4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylmorpholine-3-carboxylic acid to various biological targets. Such simulations can guide experimental efforts by identifying potential lead compounds or optimizing synthetic routes before costly laboratory trials are initiated.

The role of fluorescent probes in biochemical research cannot be overstated. The fluorene moiety present in 4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylmorpholine-3-carboxylic acid lends itself to applications as a fluorescent label or probe. Fluorescent compounds are widely used in imaging techniques, biosensors, and high-throughput screening assays due to their high sensitivity and specificity. The integration of such probes into drug discovery pipelines can accelerate the identification of novel bioactive molecules and their mechanisms of action.

The synthesis of complex organic molecules like 4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylmorpholine-3-carboxylic acid demands expertise in multi-step organic synthesis and an understanding of reaction mechanisms. Advances in synthetic methodologies have made it possible to construct intricate molecular architectures with greater efficiency and precision. Techniques such as asymmetric catalysis, protecting group strategies, and flow chemistry have significantly contributed to streamlining the synthesis process.

In conclusion, 4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylmorpholine-3-carboxylic acid (CAS No. 2308474-97-5) represents a fascinating compound with broad potential applications in pharmaceutical research. Its unique structural features—comprising a morpholine ring, an Fmoc group, and an amino acid-derived side chain—make it a valuable tool for drug discovery efforts aimed at developing novel therapeutics with enhanced efficacy and selectivity.

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